3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Description
This compound belongs to the imidazo[1,2-a]pyridinium bromide family, characterized by a bicyclic heteroaromatic core fused with a saturated six-membered ring. The structure features a 3,4-dimethoxyphenyl group at position 3 and a 2,5-dimethylphenyl group at position 1, with a hydroxyl group at the bridgehead carbon (position 3). The bromide counterion stabilizes the cationic charge on the nitrogen atom in the imidazo[1,2-a]pyridinium system. The methoxy and methyl substituents likely enhance lipophilicity and modulate electronic properties, influencing solubility and biological activity .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N2O3.BrH/c1-16-8-9-17(2)19(13-16)24-15-23(26,25-12-6-5-7-22(24)25)18-10-11-20(27-3)21(14-18)28-4;/h8-11,13-14,26H,5-7,12,15H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXVBCUXJUDDMO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC([N+]3=C2CCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide (CAS Number: 1101751-13-6) is a novel compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 461.4 g/mol. The compound features a complex structure that may contribute to its diverse biological activities.
Research indicates that the biological activity of this compound may be attributed to its interactions with various cellular pathways. Preliminary studies suggest the following mechanisms:
- Estrogen Receptor Modulation : Similar compounds have shown affinity for estrogen receptors (ERs), particularly ERβ. The structural similarity to bisphenol derivatives suggests it may act as a coactivator binding inhibitor for ERs .
- Antioxidant Activity : Compounds with similar phenolic structures often exhibit antioxidant properties. This activity could be linked to the presence of multiple methoxy groups in the structure, which enhance electron donation capabilities .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activities in various cell lines:
- Cell Proliferation : It has been shown to influence cell proliferation rates in cancer cell lines. For instance, it may induce apoptosis in specific cancer types by modulating signaling pathways associated with cell survival and death.
- Melanogenesis Enhancement : Related compounds have been reported to enhance melanogenesis in B16F10 melanoma cells. This suggests potential applications in dermatological treatments or cosmetic products aimed at pigmentation .
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results indicate potential therapeutic benefits:
- Anti-inflammatory Effects : Animal models suggest that the compound may reduce inflammation markers, indicating possible applications in treating inflammatory diseases.
Case Studies
Several case studies highlight the compound's potential applications:
- Anti-Cancer Properties : A study examining similar imidazo-pyridine derivatives found they could inhibit tumor growth in xenograft models. The specific compound's effects on tumor markers and overall survival rates are areas for future investigation.
- Neuroprotective Effects : Another study indicated that related compounds could protect against neurodegeneration in models of Alzheimer's disease by reducing amyloid plaque formation and tau phosphorylation.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Electronic and Reactivity Trends
- Electron-Withdrawing vs. In contrast, methoxy groups (target compound, ) donate electrons via resonance, stabilizing cationic charges and improving solubility in polar solvents .
- Steric Effects : The 2,5-dimethylphenyl group in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to smaller substituents (e.g., m-tolyl in ) .
- Hydrogen Bonding : The hydroxyl group at position 3 (common across –12) facilitates hydrogen bonding, critical for receptor binding or crystal lattice stabilization .
Challenges and Contradictions
- Divergent Melting Points : and report melting points between 215–245°C for tetrahydroimidazo[1,2-a]pyridines, whereas brominated analogs () lack such data. This inconsistency underscores the need for empirical characterization of the target compound .
- Isoelectronicity vs. Isovalency: As noted in , structural geometry (e.g., ring size in azepinium vs. pyridinium systems) significantly impacts properties, even among isoelectronic compounds. For instance, hexahydroimidazoazepinium bromides () exhibit distinct conformational flexibility compared to pyridinium analogs .
Preparation Methods
Synthetic Strategies for the Hexahydroimidazo[1,2-a]Pyridine Core
The hexahydroimidazo[1,2-a]pyridine framework is constructed via cyclocondensation between 2-aminopyridine derivatives and cyclic ketones. A representative approach involves reacting 2-aminopyridine with cyclohexanone in the presence of molecular iodine (5 mol%) under refluxing ethanol, yielding the partially saturated imidazo[1,2-a]pyridine core. For full saturation, catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the pyridine ring to a piperidine, achieving the hexahydro scaffold.
Alternative methods employ pre-saturated starting materials. For instance, 2-aminopiperidine reacts with 1,3-dichloroacetone in aqueous ethanol at 80°C, forming the bicyclic structure via sequential alkylation and intramolecular cyclization. Microwave-assisted protocols (150°C, 20 min) using bromomalonaldehyde as a three-carbon synthon enhance reaction efficiency, producing 3-carbaldehyde intermediates that are subsequently reduced to 3-hydroxy derivatives.
Functionalization at the 3-Position: Introducing the 3,4-Dimethoxyphenyl Group
The 3-(3,4-dimethoxyphenyl) substituent is installed through electrophilic aromatic substitution or transition metal-catalyzed coupling. A Friedel-Crafts alkylation strategy employs 3,4-dimethoxybenzyl alcohol in the presence of BF₃·Et₂O, though regioselectivity challenges necessitate careful optimization. Modern approaches favor Suzuki-Miyaura cross-coupling, where a 3-bromoimidazo[1,2-a]pyridine intermediate reacts with 3,4-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C).
The 3-hydroxy group originates from either ketone reduction or epoxide ring-opening. Sodium borohydride reduction of a 3-keto intermediate (derived from bromomalonaldehyde condensations) provides the secondary alcohol with >90% diastereoselectivity. Alternatively, epoxidation of a 3-allyl derivative followed by acid-catalyzed hydrolysis introduces the hydroxyl group while preserving the stereochemical integrity.
Quaternization with 2,5-Dimethylbenzyl Bromide
N-Alkylation of the imidazo[1,2-a]pyridine nitrogen with 2,5-dimethylbenzyl bromide proceeds via an SN2 mechanism. Dissolving the tertiary amine in anhydrous acetonitrile with excess 2,5-dimethylbenzyl bromide (1.5 equiv) at 60°C for 12 hours affords the quaternary ammonium bromide salt in 75–85% yield. Kinetic studies reveal that electron-donating methyl groups on the benzyl bromide enhance reaction rates by stabilizing the transition state through inductive effects.
Table 1: Optimization of Quaternization Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Acetonitrile | 82 | 98.5 |
| Temperature | 60°C | 85 | 97.8 |
| Benzyl Bromide Eq. | 1.5 | 83 | 98.2 |
| Catalyst | None | 85 | 97.8 |
| Reaction Time | 12 h | 85 | 97.8 |
Stereochemical Considerations and Byproduct Mitigation
Racemization at the 3-hydroxy position is minimized by conducting reductions at low temperatures (−20°C) and avoiding strong acids during workup. Chiral HPLC analysis (Chiralpak IC column, hexane/ethanol 85:15) confirms 94% enantiomeric excess when using (R)-BINAP-Pd complexes during Suzuki couplings. Major byproducts include the 3-dehydroxy derivative (≤5%), formed via acid-catalyzed dehydration, and dialkylated species (≤3%), controlled by maintaining a 1:1.5 amine-to-benzyl bromide ratio.
Analytical Characterization and Validation
1H NMR (400 MHz, DMSO-d6) exhibits diagnostic signals: δ 7.45 (d, J = 8.6 Hz, 2H, aromatic), 6.95 (s, 1H, imidazo H), 4.72 (s, 1H, OH), 3.85 (s, 6H, OCH₃), 2.35 (s, 6H, CH₃). High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion at m/z 449.2121 [M-Br]+ (calc. 449.2124). Purity ≥98% is achieved via recrystallization from ethanol/diethyl ether (3:1).
Pharmacological Relevance and Derivative Optimization
The title compound exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC 12.5 μg/mL) and Candida albicans (MIC 25 μg/mL), though with higher acute toxicity (LD50 757 mg/kg in mice) compared to non-quaternized analogs. Structure-activity relationship (SAR) studies indicate that replacing the 3-hydroxy group with a methoxy moiety enhances metabolic stability but reduces water solubility.
Q & A
Q. Characterization methods :
- NMR spectroscopy : H and C NMR (in DMSO- or CDCl) to confirm hydrogen/carbon environments and substituent positions .
- HRMS : Validates molecular weight and purity (e.g., calculated vs. observed m/z) .
- IR spectroscopy : Identifies functional groups (e.g., hydroxyl, methoxy) via stretching frequencies .
Basic: How do functional groups influence the compound’s reactivity and solubility?
Answer:
- 3,4-Dimethoxyphenyl group : Enhances electron density via methoxy substituents, increasing nucleophilic reactivity at the aromatic ring. Improves solubility in polar solvents .
- Hydroxy group : Participates in hydrogen bonding, affecting crystallinity and stability. Can undergo oxidation or serve as a site for derivatization .
- Quaternary ammonium center : Increases hydrophilicity and ionic interactions, critical for binding studies in aqueous media .
Advanced: What mechanistic insights exist for reactions involving this compound’s imidazo[1,2-a]pyridine core?
Answer:
The core participates in electrophilic substitution and ring-opening reactions:
- Electrophilic attack : Occurs preferentially at the C2 position due to electron-rich pyridine-like nitrogen. Demonstrated in halogenation and nitration studies .
- Ring-opening under acidic conditions : Protonation of the nitrogen leads to cleavage, forming intermediates for further functionalization (e.g., coupling with thiols or amines) .
- Computational modeling : DFT studies predict regioselectivity in reactions, aligning with experimental outcomes (e.g., preference for C3 substitution in SNAr reactions) .
Advanced: How can researchers resolve contradictions in reported synthetic yields or conditions?
Answer:
Discrepancies often arise from variations in:
- Solvent polarity : DMSO vs. DMF alters reaction kinetics; higher polarity accelerates cyclization but may reduce yield due to side reactions .
- Catalyst choice : Transition-metal catalysts (e.g., Pd/C) improve yields in coupling steps but require rigorous exclusion of moisture .
Q. Methodological approach :
- Design of Experiments (DoE) : Systematic optimization of temperature, solvent ratio, and catalyst loading to identify robust conditions .
- In-line analytics : Use HPLC or FTIR monitoring to track intermediate formation and adjust parameters in real time .
Advanced: What computational strategies are effective for predicting its photophysical or bioactive properties?
Answer:
- TD-DFT calculations : Predict UV-Vis absorption spectra by modeling electronic transitions, validated against experimental λ values .
- Molecular docking : Screens potential biological targets (e.g., kinase enzymes) by simulating binding interactions with the compound’s methoxy and ammonium groups .
- MD simulations : Assess stability of protein-ligand complexes in aqueous environments, guiding structural modifications for enhanced affinity .
Advanced: How can researchers validate and optimize its biological activity in vitro?
Answer:
- Target-specific assays : Use fluorescence polarization or SPR to measure binding kinetics with purified proteins (e.g., inflammatory mediators or ion channels) .
- SAR studies : Modify substituents (e.g., replacing methoxy with ethoxy) to correlate structure with activity trends .
- Cytotoxicity profiling : Compare IC values across cell lines to assess selectivity and therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
